5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a combination of fluorinated pyrimidine and pyridine rings connected through a piperazine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrimidine and pyridine intermediates. These intermediates are then coupled using a piperazine linker under controlled conditions. Common reagents used in these reactions include fluorinating agents, methoxy-substituted aromatic compounds, and piperazine derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in a polar aprotic solvent like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated analogs.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between fluorinated aromatic rings and biological macromolecules. Its fluorinated groups enhance its binding affinity and specificity towards certain biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings enhance its binding affinity, allowing it to modulate the activity of these targets. The piperazine linker provides flexibility, enabling the compound to adopt conformations that facilitate binding. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorinated aromatic ring.
Fluoroketamine: Another fluorinated compound with anesthetic properties.
Uniqueness
5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is unique due to its combination of fluorinated pyrimidine and pyridine rings connected through a piperazine linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O2/c1-30-15-4-2-14(3-5-15)19-18(23)20(26-13-25-19)27-8-10-28(11-9-27)21(29)16-6-7-24-12-17(16)22/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWBSDFUHAMXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=NC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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